
1-bromo-3-ethylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-ethylpentan-3-ol is an organic compound belonging to the class of alcohols It features a bromine atom attached to the fifth carbon of a pentanol chain, with an ethyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-bromo-3-ethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-3-pentanol with bromine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the fifth carbon of the pentanol chain.
Another method involves the use of Grignard reagents. In this approach, 3-ethyl-3-pentanone is first reacted with a Grignard reagent to form the corresponding alcohol. This intermediate is then treated with a brominating agent to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3-ethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form 3-ethyl-3-pentanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 3-ethyl-3-pentanone or 3-ethyl-3-pentanoic acid.
Reduction: 3-ethyl-3-pentanol.
Substitution: 5-hydroxy-3-ethyl-3-pentanol or 5-amino-3-ethyl-3-pentanol.
Aplicaciones Científicas De Investigación
1-bromo-3-ethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-ethylpentan-3-ol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-pentanol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1-pentanol: Has a similar structure but lacks the ethyl group, affecting its physical and chemical properties.
3-Bromo-3-ethylpentane: Similar but lacks the hydroxyl group, making it less versatile in chemical reactions.
Uniqueness
1-bromo-3-ethylpentan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C7H15BrO |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
1-bromo-3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H15BrO/c1-3-7(9,4-2)5-6-8/h9H,3-6H2,1-2H3 |
Clave InChI |
ACWCGDGCBASRKT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2,6-Dichloro-4-[(3,3-dichloroprop-2-EN-1-YL)oxy]phenoxy}butan-1-OL](/img/structure/B8523493.png)
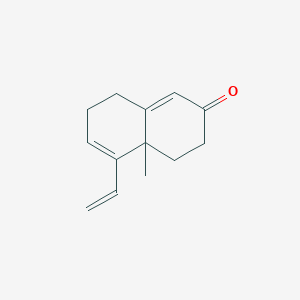
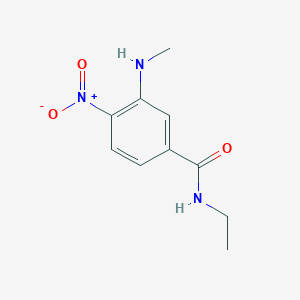
![2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime](/img/structure/B8523513.png)
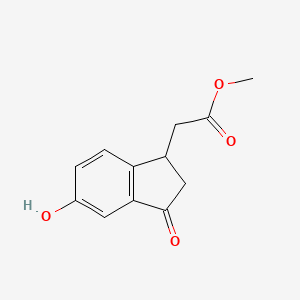
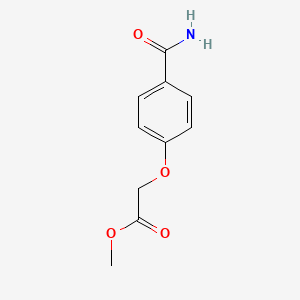

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-carboxylic acid](/img/structure/B8523538.png)

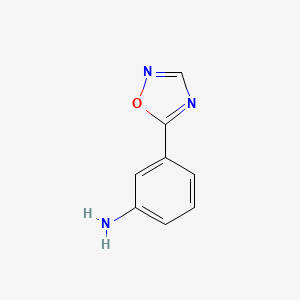
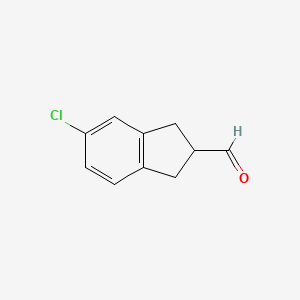
![6-[5-(Hydroxymethyl)furan-2-yl]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8523570.png)

